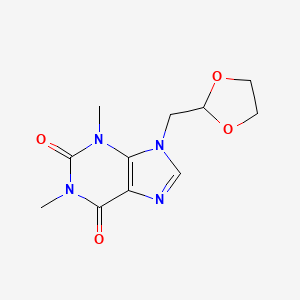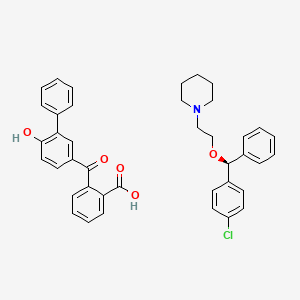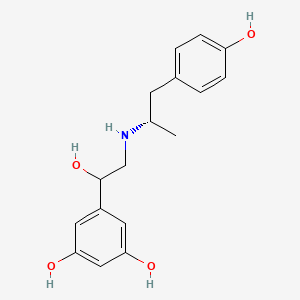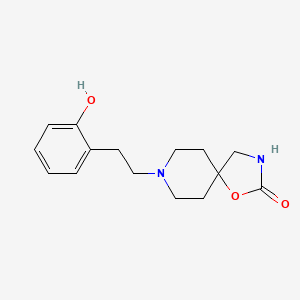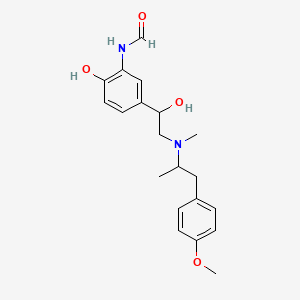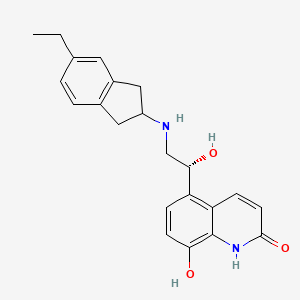
Blonanserin Impurity 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blonanserin Impurity 6 is a byproduct formed during the synthesis of Blonanserin, an atypical antipsychotic drug used primarily for the treatment of schizophrenia. Blonanserin works by antagonizing dopamine D2 and D3 receptors as well as serotonin 5-HT2A receptors, which helps alleviate both positive and negative symptoms of schizophrenia .
Preparation Methods
Blonanserin Impurity 6 can be synthesized through various methods. One common method involves reacting Blonanserin with n-ethylpiperazine in the presence of organic solvents like tetrahydrofuran (THF) or toluene. The reaction is typically carried out at temperatures ranging from -30°C to 150°C . Another method involves the reaction of 1-N-Boc-piperazine with chloro-4-(4-fluorophenyl)-2-pyridine to obtain the impurity .
Chemical Reactions Analysis
Blonanserin Impurity 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Common conditions for these reactions include varying temperatures, pressures, and the use of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Blonanserin Impurity 6 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Blonanserin.
Biology: Studies involving this compound help understand the metabolic pathways and degradation products of Blonanserin.
Medicine: Research on this impurity aids in the development of safer and more effective antipsychotic medications by identifying potential side effects and toxicities.
Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance .
Mechanism of Action
Blonanserin Impurity 6 exerts its effects by interacting with various molecular targets. It binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .
Comparison with Similar Compounds
Blonanserin Impurity 6 can be compared with other similar compounds such as:
Risperidone Impurity: Both impurities are byproducts of antipsychotic drugs and have similar applications in research and industry.
Olanzapine Impurity: Like this compound, Olanzapine Impurity is used in quality control and regulatory compliance in the pharmaceutical industry.
Quetiapine Impurity: This impurity is also studied for its metabolic pathways and potential toxicities.
This compound is unique due to its specific formation during the synthesis of Blonanserin and its distinct chemical properties .
Properties
CAS No. |
132810-83-4 |
|---|---|
Molecular Formula |
C23H30FN3 |
Molecular Weight |
367.51 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
